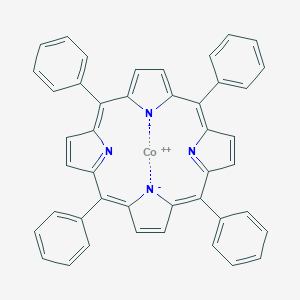

Cobalt(II)-meso-Tetraphenylporphin

Übersicht

Beschreibung

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) is an organometallic compound that belongs to the class of metalloporphyrins. It is characterized by a cobalt ion coordinated to a tetraphenylporphyrin ligand. This compound is known for its vibrant colors and is used in various scientific and industrial applications due to its unique chemical properties .

Wissenschaftliche Forschungsanwendungen

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and electrochemical reactions.

Biology: Studied for its potential in mimicking enzyme activities.

Medicine: Investigated for its use in photodynamic therapy for cancer treatment.

Industry: Utilized in the development of sensors and as a dye in materials science.

Wirkmechanismus

Target of Action

Cobalt(II) meso-tetraphenylporphine (Cobalt TPP) is a metalloporphyrin that primarily targets organic dyes such as methylene blue (MB) and crystal violet (CV) for degradation . It acts as a catalyst in the presence of hydrogen peroxide (H2O2) to facilitate the decolorization of these dyes .

Mode of Action

Cobalt TPP interacts with its targets (organic dyes) through a catalytic process. The compound’s electrochemical behaviors were examined using cyclic voltammetry (CV), which revealed its ability to facilitate the degradation of dyes . The catalytic power and the adsorption properties of Cobalt TPP were studied, and it was found that it can be used as a catalyst for the decolorization of dyes in the presence of H2O2 .

Biochemical Pathways

It is known that the compound plays a significant role in the catalytic degradation of organic dyes . This suggests that it may influence pathways related to dye degradation and removal.

Result of Action

The primary result of Cobalt TPP’s action is the degradation of organic dyes. In the presence of H2O2, Cobalt TPP acts as a catalyst to facilitate the decolorization of dyes such as methylene blue (MB) and crystal violet (CV) . This suggests that the compound has significant potential for use in applications related to dye degradation and environmental remediation.

Action Environment

The efficacy and stability of Cobalt TPP are influenced by various environmental factors. For instance, its catalytic activity in dye degradation is carried out in the presence of H2O2 . Furthermore, the compound is soluble in solvents and forms a deep-colored solution . It also exhibits high stability towards oxygen and moisture . These characteristics suggest that the compound’s action, efficacy, and stability can be influenced by factors such as the presence of other chemicals (like H2O2), solvent type, and environmental conditions (like temperature and humidity).

Biochemische Analyse

Biochemical Properties

Cobalt(II) meso-tetraphenylporphine exhibits unique photophysical properties, including molar extinction coefficients, fluorescence quantum yields, and lifetimes . These properties are determined and compared with those of meso-tetraphenylporphyrin . Furthermore, the electrochemical behaviors of Cobalt(II) meso-tetraphenylporphyrin were examined using cyclic voltammetry .

Cellular Effects

The cellular effects of Cobalt(II) meso-tetraphenylporphine are primarily observed in its role as a catalyst for the decolorization of dyes in the presence of H2O2 . This suggests that it may interact with various cellular processes, potentially influencing cell function.

Molecular Mechanism

It is known that the compound can form a complex with cobalt, which is used for electrolytic proton or water reduction . This suggests that Cobalt(II) meso-tetraphenylporphyrin may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound exhibits dielectric properties such as conductivity and the real and imaginary parts of the dielectric modulus, which are investigated as a function of temperature and frequency .

Transport and Distribution

Given its solubility in solvents, it may be transported and distributed within cells and tissues via passive diffusion or active transport mechanisms .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) is typically synthesized through the reaction of tetraphenylporphyrin with cobalt acetate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

On an industrial scale, the synthesis of cobalt(II) meso-tetraphenylporphine involves the use of large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity starting materials and solvents, and the product is often purified using column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cobalt(III) complexes.

Reduction: It can be reduced to cobalt(I) complexes.

Substitution: Ligands in the porphyrin ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation: Cobalt(III) meso-tetraphenylporphine.

Reduction: Cobalt(I) meso-tetraphenylporphine.

Substitution: Various substituted porphyrin derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Iron(II) meso-tetraphenylporphine

- Nickel(II) meso-tetraphenylporphine

- Copper(II) meso-tetraphenylporphine

Uniqueness

5,10,15,20-Tetraphenyl-21H,23H-porphine cobalt(II) is unique due to its specific redox properties and its ability to form stable complexes with a variety of ligands. This makes it particularly useful in catalytic applications and in the study of electron transfer processes .

Eigenschaften

CAS-Nummer |

14172-90-8 |

|---|---|

Molekularformel |

C44H30CoN4+2 |

Molekulargewicht |

673.7 g/mol |

IUPAC-Name |

cobalt(2+);5,10,15,20-tetraphenyl-21,23-dihydroporphyrin |

InChI |

InChI=1S/C44H30N4.Co/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;/h1-28,45,48H;/q;+2 |

InChI-Schlüssel |

OEWIYYALAUABQQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Co+2] |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3.[Co+2] |

Piktogramme |

Health Hazard |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Cobalt(II) meso-tetraphenylporphine interact with nitrobenzene and chlorobenzene, and what are the downstream effects that enable their detection?

A1: While the paper doesn't delve into the specific interaction mechanism between Co-TPP and the target molecules, it highlights that the incorporation of Co-TPP onto carbon nanotubes significantly enhances the sensitivity and selectivity towards nitrobenzene and chlorobenzene vapors []. This suggests that Co-TPP likely interacts with these analytes through a combination of weak interactions, such as π-π stacking and van der Waals forces. These interactions could lead to changes in the electrical properties of the carbon nanotube composite material, which can then be measured and correlated to the presence and concentration of the target analytes. Further research is needed to elucidate the exact nature of these interactions and the specific sensing mechanism.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)

![(2S)-6-amino-2-[[(2S)-3-cyclohexyl-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]hexanoic acid](/img/structure/B80074.png)

![4-Hydrazinothieno[2,3-d]pyrimidine](/img/structure/B80078.png)